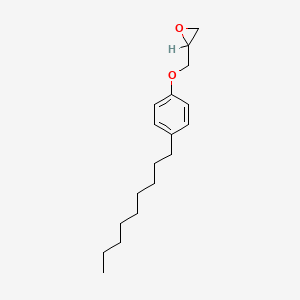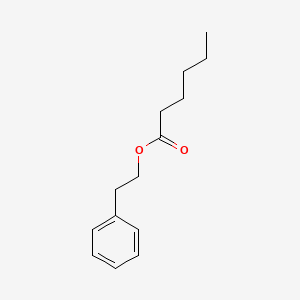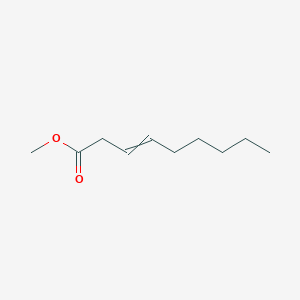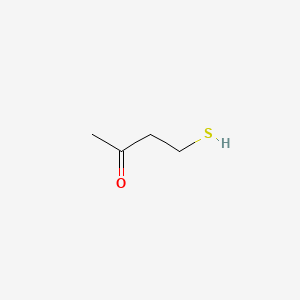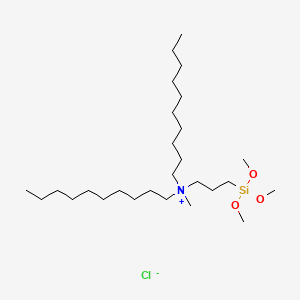
4-Aminophenyl-beta-D-galactopyranoside
概要
説明
4-Aminophenyl-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C12H17NO6 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 4-Aminophenyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides, a critical process in carbohydrate metabolism.
Mode of Action
this compound acts as a substrate for β-galactosidase . The enzyme cleaves this compound, leading to the release of 4-aminophenyl .
Biochemical Pathways
The action of this compound primarily affects the metabolic pathway of carbohydrates, specifically the hydrolysis of β-galactosides. The cleavage of this compound by β-galactosidase results in the formation of an electroactive product .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The cleavage of this compound by β-galactosidase leads to the formation of an electroactive product . This product can be assayed by electro-oxidation, allowing for the indirect measurement of β-galactosidase activity .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the pH of the environment may affect the activity of β-galactosidase and thus the efficacy of this compound . Additionally, the presence of divalent cations such as Mg^2+ and Ca^2+ has been found to enhance the activity of β-galactosidase .
生化学分析
Biochemical Properties
4-Aminophenyl-beta-D-galactopyranoside plays a crucial role in biochemical reactions, especially those involving beta-galactosidase. Beta-galactosidase is an enzyme that hydrolyzes beta-galactosides into monosaccharides. When this compound is used as a substrate, beta-galactosidase catalyzes its hydrolysis, resulting in the release of 4-aminophenol. This reaction is significant because 4-aminophenol can be easily detected and quantified using various analytical techniques, such as spectrophotometry and electrochemical methods .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of this compound leads to the production of 4-aminophenol, which can affect cell signaling pathways and gene expression. The presence of 4-aminophenol can also impact cellular metabolism by altering the redox state of the cell and influencing the activity of other enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with beta-galactosidase. The enzyme binds to the galactopyranoside moiety of the compound and catalyzes the cleavage of the glycosidic bond, releasing 4-aminophenol. This process involves several steps, including substrate binding, transition state formation, and product release. The binding of this compound to beta-galactosidase is facilitated by specific amino acid residues in the enzyme’s active site, which interact with the substrate through hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the hydrolysis of this compound by beta-galactosidase remains consistent over time, making it a reliable substrate for enzymatic assays. The accumulation of 4-aminophenol can have long-term effects on cellular function, including potential cytotoxicity at high concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not cause significant adverse effects. At high doses, this compound can lead to toxicity, including liver and kidney damage. Studies have shown that the threshold for toxicity is dose-dependent, and careful monitoring is required to avoid adverse effects. The compound’s impact on beta-galactosidase activity and the subsequent production of 4-aminophenol are also dose-dependent, with higher doses leading to increased enzyme activity and product formation .
Metabolic Pathways
This compound is involved in metabolic pathways related to galactose metabolism. The compound is hydrolyzed by beta-galactosidase to produce 4-aminophenol and galactose. The galactose can then enter the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently to glucose-6-phosphate, which can be utilized in glycolysis or gluconeogenesis. The 4-aminophenol produced can undergo further metabolic transformations, including oxidation to quinone derivatives, which can participate in redox reactions within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization of this compound within cells can influence its activity and interactions with beta-galactosidase. The compound’s distribution is also affected by its solubility and stability in different cellular environments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with beta-galactosidase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity of this compound is dependent on its localization, as it needs to be in proximity to beta-galactosidase to undergo hydrolysis. The compound’s localization can also affect its stability and interactions with other biomolecules .
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-33-7 | |
| Record name | 4-Aminophenyl-beta-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Aminophenyl-β-D-galactopyranoside function in an enzyme flow immunoassay (EFIA) system?
A1: 4-Aminophenyl-β-D-galactopyranoside serves as a substrate for the enzyme β-galactosidase (β-GAL), which acts as a label in the EFIA system described []. When the β-GAL-labeled antigen binds to its target antibody, the 4-Aminophenyl-β-D-galactopyranoside is hydrolyzed by β-GAL. This reaction produces 4-aminophenol (4-AP), a detectable compound. The amount of 4-AP generated is directly proportional to the concentration of the target analyte in the sample. []
Q2: What are the advantages of using a cellobiose dehydrogenase (CDH) biosensor in conjunction with 4-Aminophenyl-β-D-galactopyranoside in this EFIA system?
A2: The CDH biosensor offers a two-fold signal amplification strategy in this EFIA system. Firstly, each molecule of β-GAL can convert multiple molecules of 4-Aminophenyl-β-D-galactopyranoside into 4-AP. Secondly, the CDH biosensor further amplifies the signal by utilizing the redox cycling of 4-AP. The 4-AP is initially oxidized at the electrode surface to 4-iminoquinone, which is then reduced back to 4-AP by the CDH enzyme in the presence of cellobiose. This cyclic process generates a significantly amplified electrochemical signal, leading to enhanced sensitivity and lower detection limits for the target analyte. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

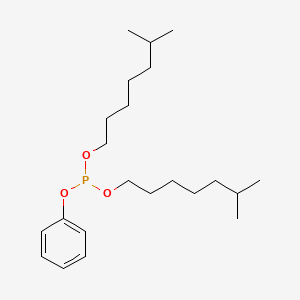
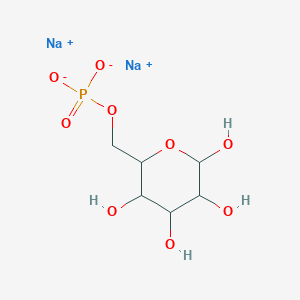
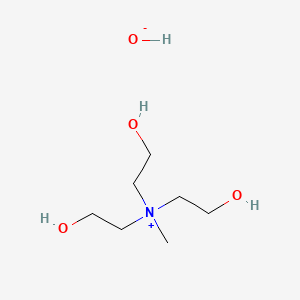
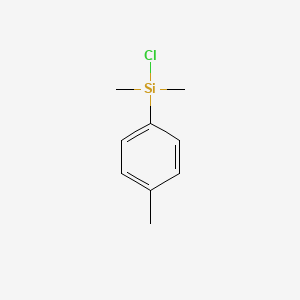
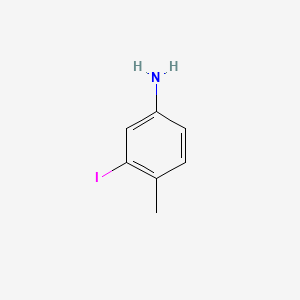
![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)
